BenchChemオンラインストアへようこそ!

1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one

Lipophilicity Chromatographic retention Reaction solvent design

1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one (CAS 239070-95-2; synonym 1‑Methoxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one) is a fused tricyclic dibenzo‑α‑pyrone derivative bearing a methoxy substituent at position 1 and a nitro group at position 8. It belongs to the 6H‑dibenzo[b,d]pyran‑6‑one (6H‑benzo[c]chromen‑6‑one) structural class, a scaffold recognised for its occurrence in bioactive natural products and its utility as a synthetic intermediate in medicinal chemistry.

Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
Cat. No. B13928764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one
Molecular FormulaC14H9NO5
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2
InChIInChI=1S/C14H9NO5/c1-19-11-3-2-4-12-13(11)9-6-5-8(15(17)18)7-10(9)14(16)20-12/h2-7H,1H3
InChIKeyDUXQYCFMOBKFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one – Core Structural & Physicochemical Profile for Procurement Evaluation


1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one (CAS 239070-95-2; synonym 1‑Methoxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one) is a fused tricyclic dibenzo‑α‑pyrone derivative bearing a methoxy substituent at position 1 and a nitro group at position 8 [1]. It belongs to the 6H‑dibenzo[b,d]pyran‑6‑one (6H‑benzo[c]chromen‑6‑one) structural class, a scaffold recognised for its occurrence in bioactive natural products and its utility as a synthetic intermediate in medicinal chemistry [2]. The compound has a molecular formula of C₁₄H₉NO₅, a molecular weight of 271.22 g·mol⁻¹, a predicted LogP of 3.81, and an experimentally reported melting point of 241–243 °C [1]. Its primary documented application is as a protected advanced intermediate in the multi‑step synthesis of non‑steroidal glucocorticoid receptor (GR) modulators of the benzopyrano[3,4‑f]quinoline class [3].

Why Generic Substitution Among 8‑Nitro‑dibenzo[b,d]pyran‑6‑one Intermediates Fails in GR‑Modulator Synthesis


Within the 6H‑dibenzo[b,d]pyran‑6‑one class, small variations in substituent position and identity produce large differences in lipophilicity, crystallinity, and downstream reactivity that directly affect multi‑step synthetic efficiency and final‑product purity [1]. The 1‑methoxy group in 1‑methoxy‑8‑nitro‑6H‑dibenzo[b,d]pyran‑6‑one is not a passive spectator; it serves as a deliberate O‑protection strategy that prevents the free 1‑hydroxy group from participating in undesired side reactions (e.g., oxidation, metal chelation, or non‑selective coupling) during Suzuki coupling and subsequent Skraup annulation steps [2]. Substituting the 1‑methoxy analog with the 1‑hydroxy congener (CAS 239070‑94‑1) or with positional isomers such as 2‑methoxy‑8‑nitro‑benzo[c]chromen‑6‑one alters the electronic landscape of the aromatic system, changing both the regioselectivity of electrophilic transformations and the physicochemical properties that govern purification by crystallisation [1]. Consequently, replacement of this specific intermediate with a close structural analog can lead to reduced yields, new impurity profiles, or complete failure of the validated synthetic route.

Quantitative Differentiation of 1‑Methoxy‑8‑nitro‑6H‑dibenzo[b,d]pyran‑6‑one from Its Closest Analogs


Lipophilicity Differentiation: LogP 3.81 vs. 1‑Hydroxy Analog for Chromatographic Purification and Reaction Compatibility

The target compound exhibits a predicted LogP of 3.81 (chemsrc) or XLogP3‑AA of 2.8 (PubChem), consistent with a moderately lipophilic, crystalline intermediate . In contrast, the direct synthetic precursor 1‑hydroxy‑8‑nitro‑6H‑benzo[c]chromen‑6‑one (CAS 239070‑94‑1) carries a free phenolic –OH at position 1, which reduces LogP by approximately 1–2 log units (estimated) and introduces a hydrogen‑bond donor (HBD count = 1 vs. 0 for the target compound) [1]. This difference in lipophilicity and hydrogen‑bonding capacity translates into distinct chromatographic retention times on reverse‑phase HPLC (higher retention for the methoxy compound, enabling cleaner separation from polar by‑products) and limits the choice of water‑sensitive or protic‑sensitive reaction conditions for the hydroxy analog [1].

Lipophilicity Chromatographic retention Reaction solvent design

Melting Point and Crystallinity Advantage Over the 8‑Amino Reduction Product for Storage and Handling

The target compound has a reported melting point of 241–243 °C, characterising it as a high‑melting crystalline solid at ambient temperature . The corresponding 8‑amino‑1‑methoxy analog (CAS 239070‑96‑3, the direct reduction product used in the subsequent Skraup step) is reported to have a substantially lower melting point of only 34–38 °C, existing as a waxy or low‑melting solid under standard laboratory conditions . This 200 °C difference in melting point has direct practical consequences for procurement, long‑term storage, and handling: the nitro intermediate can be stored at room temperature without special precautions, whereas the amino congener requires refrigerated storage to prevent degradation or handling difficulties .

Crystallinity Melting point Solid-state stability

Synthetic Pathway Validation: Essential Intermediate for Glucocorticoid Receptor Modulator Synthesis via Skraup Annulation

The compound is unequivocally defined as intermediate (VII) in the published synthesis of benzopyrano[3,4‑f]quinoline‑based glucocorticoid receptor modulators, a class of non‑steroidal anti‑inflammatory agents that demonstrated prednisolone‑equivalent functional activity in cellular assays and in a rodent asthma model [1]. In this validated route, the nitro group at position 8 is reduced by catalytic hydrogenation (Pd/C) to yield the 8‑amino derivative, which then undergoes a modified Skraup ring annulation with acetone and iodine to form the quinoline ring essential for GR binding [2]. Substituting the 1‑methoxy‑8‑nitro intermediate with a compound lacking the nitro group at position 8 (e.g., 1‑methoxy‑6H‑dibenzo[b,d]pyran‑6‑one) or with the nitro group in a different position (e.g., 2‑ or 4‑nitro isomers) breaks this synthetic sequence and prevents access to the pharmacologically active tetracyclic quinoline scaffold [1][2].

Glucocorticoid receptor modulator Skraup annulation Synthetic intermediate

Purity Benchmark and Commercial Availability Relative to Positional Isomers

Multiple commercial suppliers list 1‑methoxy‑8‑nitro‑6H‑dibenzo[b,d]pyran‑6‑one at a standard purity of 98%, with packaging options spanning from milligrams to multi‑gram quantities (1 g, 10 g, 50 g, 100 g, 250 g, 500 g) . In contrast, the positional isomer 2‑methoxy‑8‑nitro‑benzo[c]chromen‑6‑one and the 1‑hydroxy‑8‑nitro analog do not have the same breadth of immediate commercial availability with documented purity specifications; procurement of these analogs often requires custom synthesis or extended lead times [1]. The established supply of the target compound as a catalog product with defined purity reduces procurement risk and enables rapid initiation of multi‑step synthetic campaigns.

Commercial availability Purity specification Supply chain

Electronic and Steric Differentiation of the 1‑Methoxy vs. 2‑Methoxy Isomer for Regioselective Transformations

The methoxy group at position 1 in the target compound is conjugated to the lactone carbonyl and exerts a different electronic directing effect compared to a methoxy group at position 2. In 1‑methoxy‑8‑nitro‑6H‑dibenzo[b,d]pyran‑6‑one, the 1‑OMe group is ortho/para‑directing but its para position is occupied by the ring junction, and its ortho positions include the lactone oxygen (ring‑closed) and the 2‑position, which are electronically deactivated [1]. In the 2‑methoxy positional isomer, the methoxy group is located on the opposite aromatic ring, ortho/para to positions 3 and 1 (equivalent to position 4 in dibenzopyran numbering), leading to a different pattern of electrophilic aromatic substitution and cross‑coupling reactivity [2]. While direct comparative rate data for specific transformations are not available in the public literature, the well‑established principles of substituent directing effects in polycyclic aromatics indicate that these two isomers are not interchangeable for any reaction that relies on regiochemical control [1][2].

Regioselectivity Electrophilic aromatic substitution Directing group effects

Primary Research and Industrial Application Scenarios for 1‑Methoxy‑8‑nitro‑6H‑dibenzo[b,d]pyran‑6‑one


Multi‑Step Synthesis of Non‑Steroidal Glucocorticoid Receptor Modulators (Benzopyrano[3,4‑f]quinolines)

This is the validated and primary application of this compound. The 1‑methoxy group serves as a protecting group that survives Suzuki coupling, nitro reduction, and Skraup annulation, ultimately yielding tetracyclic GR modulators with prednisolone‑equivalent anti‑inflammatory activity [1]. Procurement of the correct 1‑methoxy‑8‑nitro isomer (rather than the 1‑hydroxy or 2‑methoxy analog) is essential for fidelity to the published route and has been validated at multi‑gram scale by Abbott Laboratories and Ligand Pharmaceuticals [1][2].

Intermediate for Structure–Activity Relationship (SAR) Libraries of Dibenzo‑α‑pyrone Derivatives

The crystalline nature (mp 241–243 °C) and defined LogP (~3.8) of this compound make it a convenient starting material for parallel synthesis of substituted dibenzo‑α‑pyrones via functional group interconversion of the 8‑nitro group (reduction, diazotisation, Sandmeyer reactions, cross‑coupling) . The 1‑methoxy group can be selectively demethylated (BBr₃) at a later stage to reveal a phenolic handle for further diversification [2].

Reference Standard for Nitro‑Dibenzopyranone Analytical Method Development

Nitro‑dibenzo[b,d]pyran‑6‑ones are recognised as ambient air pollutants and potent bacterial mutagens in the Salmonella typhimurium Ames assay (specifically 2‑, 3‑, and 4‑nitro isomers) [3]. Although 1‑methoxy‑8‑nitro‑6H‑dibenzo[b,d]pyran‑6‑one itself has not been evaluated in environmental mutagenicity studies, its high purity (98%), high melting point, and distinctive chromatographic retention (LogP 3.81) position it as a useful reference compound for method development, retention‑time indexing, and mass spectrometric library building for nitro‑dibenzopyranone congeners .

Crystalline Intermediate for Process Chemistry Scale‑Up Studies

The high melting point (241–243 °C) and free‑flowing crystalline powder form of this compound offer practical advantages for kilogram‑scale process development, including ease of handling, accurate weighing, and purification by recrystallisation rather than chromatography . The compound is commercially available in quantities up to 500 g at 98% purity, supporting process research and pilot‑scale campaigns without the lead time penalty of custom synthesis .

Quote Request

Request a Quote for 1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.